molecular formula C18H20BN3O2 B13970750 (5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester

(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester

Cat. No.: B13970750
M. Wt: 321.2 g/mol
InChI Key: IPCGGROQVGECSM-UHFFFAOYSA-N
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Description

5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine: is an organic compound that features a pyrazolo[1,5-a]pyrimidine core with a phenyl group and a boronate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a phenyl-substituted pyrazolo[1,5-a]pyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety.

    Reduction: Reduction reactions can also occur, especially at the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The phenyl group and the boronate ester can participate in various substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Participates in cross-coupling reactions such as Suzuki-Miyaura coupling.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Used in the synthesis of compounds with biological activity.

Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May serve as a precursor for the synthesis of therapeutic agents.

Industry:

Mechanism of Action

The mechanism by which 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its specific application. In organic synthesis, the boronate ester group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. In medicinal chemistry, the compound may interact with biological targets through its pyrazolo[1,5-a]pyrimidine core, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronate ester used in similar synthetic applications.

    Phenylboronic acid: Another boronic acid derivative with applications in organic synthesis.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness: 5-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is unique due to the combination of its pyrazolo[1,5-a]pyrimidine core and boronate ester group, which provides a versatile platform for various chemical transformations and potential biological activities .

Properties

Molecular Formula

C18H20BN3O2

Molecular Weight

321.2 g/mol

IUPAC Name

5-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H20BN3O2/c1-17(2)18(3,4)24-19(23-17)14-12-20-22-11-10-15(21-16(14)22)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

IPCGGROQVGECSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N=C(C=CN3N=C2)C4=CC=CC=C4

Origin of Product

United States

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